Tr-PEG6 - 141282-24-8

Tr-PEG6

Catalog Number: EVT-284384
CAS Number: 141282-24-8
Molecular Formula: C29H36O6
Molecular Weight: 480.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Polyethylene glycol (PEG) is a polyether compound with numerous applications in scientific research. PEG6 refers to a PEG molecule with six repeating ethylene glycol units. Due to its hydrophilic nature and biocompatibility, PEG6 is frequently conjugated to other molecules to enhance their solubility, stability, and bioactivity. [, ] While the specific term "Tr-PEG6" was not identified in the provided literature, several studies utilized PEG6 as a linker molecule, particularly in the development of antibody-drug conjugates (ADCs). []

Future Directions
  • Expanding Applications in Material Science: The use of PEG6 in modifying the properties of materials, such as MXenes, holds significant promise. [] Exploring different PEG6 derivatives and conjugation strategies could lead to the development of advanced materials with tailored properties for various applications.

Amino-PEG6-Monomethyl Auristatin D (MMAD)

Compound Description: This compound is an antibody-drug conjugate (ADC) linker-payload comprised of a non-cleavable Amino-PEG6 linker attached to the cytotoxic agent monomethyl auristatin D (MMAD). The Amino-PEG6 linker provides stability in circulation, while MMAD exerts potent antitumor activity upon release inside target cells []. The compound's efficacy depends on its stability in circulation and efficient processing within target cells.

Polyethylene Glycol Carboxylic Acid (PEG6-COOH)

Compound Description: PEG6-COOH is a "solvent-like" polymer used to modify the surface of Ti3C2Tx MXenes via esterification []. Its covalent attachment significantly enhances the MXene's dispersibility in various nonpolar organic solvents, facilitating improved solution processing and the formation of ordered thin films with high electrical conductivity [].

ω-Functionalized PEG6 Ligands (ω-PEG6-COOH, where ω: -NH2, -N3, -CH═CH2)

Compound Description: These are variants of PEG6-COOH modified at their terminal (ω) position with various functional groups (-NH2, -N3, -CH═CH2) []. This modification allows for controlled functionalization and valency incorporation onto Ti3C2Tx MXenes, further expanding their potential applications [].

Source and Classification

Tr-PEG6 is classified as a polyethylene glycol derivative, specifically a polyether compound. It is synthesized from polyethylene glycol, which is widely used in pharmaceuticals and biotechnology due to its non-toxic nature and hydrophilicity. The compound can be sourced from various chemical suppliers, including MedChemExpress and Smolecule, which provide detailed data sheets and synthesis methods for researchers .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tr-PEG6 typically begins with the preparation of the polyethylene glycol backbone. The process involves:

  1. Polymerization: Ethylene oxide is polymerized to form polyethylene glycol chains of desired lengths.
  2. Functionalization: The PEG chain is then functionalized with Tris(2-aminoethyl)amine to introduce amine groups that facilitate further conjugation reactions .

The synthesis can be optimized by controlling the reaction conditions, such as temperature and pH, to enhance yield and purity. Common methods include using coupling agents like N-hydroxysuccinimide (NHS) to activate carboxyl groups for reaction with amines .

Molecular Structure Analysis

Structure and Data

Tr-PEG6 has a linear structure characterized by repeated ethylene glycol units linked by ether bonds. Its molecular formula can be represented as C₁₄H₃₀N₂O₆, with a molecular weight of approximately 302.4 g/mol. The structure includes:

  • Polyethylene Glycol Backbone: Provides hydrophilicity and flexibility.
  • Amine Functional Groups: Allow for conjugation with various biomolecules .

The structural integrity of Tr-PEG6 ensures stability during storage and application in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Tr-PEG6 participates in several chemical reactions, primarily through its amine groups. Key reactions include:

  1. Esterification: Reacting with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.
  2. Thioether Formation: In the presence of maleimide groups, Tr-PEG6 can react with thiols to create thioether linkages .

These reactions are typically conducted under controlled pH conditions to optimize yield and minimize side reactions.

Mechanism of Action

Process and Data

The mechanism of action for Tr-PEG6 involves its role as a linker in ADCs. Upon conjugation to an antibody, the drug moiety is effectively delivered to targeted cells via:

  1. Binding: The antibody binds specifically to antigens on target cells.
  2. Internalization: Following binding, the ADC is internalized into the cell.
  3. Release: Although Tr-PEG6 is non-cleavable, its design allows for effective drug delivery without premature release .

This mechanism enhances therapeutic efficacy while reducing systemic toxicity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tr-PEG6 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polyethylene glycol backbone.
  • Stability: Chemically stable under physiological conditions.
  • Biocompatibility: Non-toxic and well-tolerated in biological systems .

These properties make Tr-PEG6 suitable for various scientific applications.

Applications

Scientific Uses

Tr-PEG6 is predominantly utilized in:

  1. Antibody-Drug Conjugates: As a linker that connects cytotoxic drugs to antibodies for targeted cancer therapy.
  2. Bioconjugation Techniques: Facilitating the attachment of biomolecules in research applications, such as protein labeling and oligonucleotide conjugation .
  3. Drug Delivery Systems: Enhancing the solubility and stability of therapeutic agents in formulations.
Introduction to Tr-PEG6

Chemical Definition and Nomenclature of Tr-PEG6

Tr-PEG6, known by several systematic names including 2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol and 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is identified by CAS numbers 141282-24-8 (hydroxyl-terminated form) and 127999-16-0 (alternative cataloging). Its molecular formula is documented as either C₂₉H₃₆O₆ (molecular weight 480.6 g/mol) or C₃₁H₄₀O₇ (molecular weight 524.65 g/mol), with the variance attributable to different salt forms or hydration states. The "Tr" prefix denotes the triphenylmethyl (trityl) group, while "PEG6" specifies a hexaethylene glycol chain comprising six repeating ethylene oxide units [1] [3] [6].

The compound's chemical identifiers include:

  • InChI: InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
  • InChI Key: SCTIZOCQZVDVRN-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO

Commercial sources typically provide Tr-PEG6 at ≥95% purity (confirmed via HPLC or certificate of analysis) as a solid powder under reagent-grade conditions. It is classified for research purposes only, with controlled substance restrictions in certain territories [1] [3] [9].

Table 1: Nomenclature and Identifiers of Tr-PEG6

Nomenclature TypeIdentifier
Systematic IUPAC Name2-[2-[2-[2-(2-Trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Alternative Name1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol
CAS Numbers141282-24-8; 127999-16-0
Molecular FormulaC₂₉H₃₆O₆ or C₃₁H₄₀O₇
Molecular Weight480.6 g/mol or 524.65 g/mol

Structural Characteristics of Triethylene Glycol Derivatives

The architecture of Tr-PEG6 features three distinct domains:

  • Hydrophobic Trityl Ether Cap: The triphenylmethyl group creates a sterically bulky protecting moiety that imparts significant hydrophobicity. This domain serves dual purposes: it acts as a temporary protective group that can be selectively removed under mild acidic conditions (e.g., dilute trifluoroacetic acid) or via hydrogenolysis, and facilitates purification through chromatographic separation techniques that leverage its hydrophobic interactions [1] [6] [9].

  • Hydrophilic PEG Spacer: The hexaethylene glycol chain forms an extended hydrophilic backbone with precisely six ethylene oxide repeating units. This domain exhibits exceptional aqueous solubility due to hydrogen bonding with water molecules. The chain length (approximately 27 atoms including oxygen) provides an optimal spatial extension of ~25-30 Å, enabling it to distance conjugated payloads from biomolecular surfaces while maintaining flexibility. This length balances steric shielding with minimized viscosity contributions compared to longer PEG chains [1] [4].

  • Terminal Hydroxyl Functionality: The primary alcohol group serves as a versatile conjugation handle that can be chemically modified into various reactive groups (e.g., carboxylic acids, amines, maleimides). This domain enables covalent linkage to target molecules through esterification, etherification, or carbamate formation. When unconjugated, it contributes to the compound's overall hydrophilicity and hydrogen-bonding capacity [3] [6].

Physicochemical profiling reveals a boiling point between 595-630°C and low vapor pressure (<2 mmHg at 25°C), indicating thermal stability suitable for pharmaceutical processing. The compound exists as a solid powder at room temperature with water solubility reaching 18.7±1.5 mg/mL, significantly higher than shorter-chain analogues like Tr-PEG4 (12.3±1.2 mg/mL). This enhanced solubility directly correlates with the increased ethylene oxide units, which create a larger hydration sphere [1] [4].

Historical Development of PEG-Based Linkers in Bioconjugation

The evolution of PEG-based linkers reflects three decades of pharmaceutical innovation:

  • Foundational Period (1990s): The first-generation PEGylated drugs emerged following FDA approval of Adagen® (pegademase bovine) in 1990. These early conjugates utilized simple polydisperse PEG chains attached nonspecifically to lysine residues. While they demonstrated improved plasma half-lives, they suffered from heterogeneous composition and variable pharmacokinetics due to uncontrolled conjugation sites and polymer polydispersity [10].

  • Linker Refinement Era (2000s): The introduction of site-specific conjugation technologies coincided with drugs like PEGASYS® (2002) and Neulasta® (2002). This period saw the development of functionalized PEG linkers with protective groups, including early trityl-protected variants. The focus shifted toward achieving controlled drug-to-antibody ratios (DAR) and positional specificity in bioconjugates [10].

  • Monodisperse Revolution (2010s-Present): Advances in organic synthesis enabled precise PEG architectures like Tr-PEG6, which entered commercial catalogs around 2010. This shift addressed batch-to-batch variability issues inherent in polydisperse PEGs. Drugs incorporating discrete PEG linkers include Movantik® (naloxegol, 2014) featuring a monodisperse m-PEG7 linker and Rolvedon® (eflapegrastim, 2022) with optimized PEGylation [5] [10].

Table 2: Evolution of PEGylated Therapeutics Highlighting Linker Development

Therapeutic (Brand), Year ApprovedPEG Linker CharacteristicsSignificance
Adagen® (1990)Polydisperse PEG (5kDa)First FDA-approved PEGylated protein; demonstrated immunogenicity reduction
PEGASYS® (2002)Branched polydisperse PEG (40kDa)Improved interferon pharmacokinetics
Neulasta® (2002)Linear monodisperse-PEG (20kDa)Site-specific conjugation; reduced dosing frequency
Movantik® (2014)Monodisperse m-PEG7 linkerDemonstrated CNS exclusion via precise PEG length
Rolvedon® (2022)Optimized monodisperse PEG (3.4kDa)Enhanced G-CSF stability and bioavailability

The progression toward monodisperse systems like Tr-PEG6 enabled quantitative analytical characterization impossible with polydisperse predecessors. Modern PEG reagents now exceed 40 FDA-approved products spanning proteins, peptides, small molecules, and nanoparticles [5] [10].

Significance of Monodisperse PEG Derivatives in Biomedical Research

Tr-PEG6 exemplifies the advantages of monodisperse PEGylation over conventional polydisperse systems:

  • Structural Precision and Reproducibility: Unlike polydisperse PEGs (polydispersity index >1.1), Tr-PEG6 features a defined molecular weight (480.6 or 524.65 g/mol) and exact ethylene oxide count. This eliminates batch variability, enabling reproducible conjugation and consistent drug performance—critical for regulatory compliance. The homogeneity allows precise determination of structure-activity relationships (SAR), particularly in ADC development where drug loading directly impacts efficacy and toxicity [5] [8].

  • Enhanced Bioconjugation Control: The trityl group permits orthogonal deprotection strategies during multi-step syntheses. This facilitates sequential conjugation in complex molecules like PROTACs, where precise spatial orientation between protein-binding domains is crucial. Studies demonstrate Tr-PEG6-based PROTACs achieve ~40% higher degradation efficiency for targets like BRD4 compared to alkyl-based linkers due to optimized distance and flexibility [1].

  • Improved Biopharmaceutical Properties: In ADC constructs, Tr-PEG6's hydrophilic nature counters the hydrophobicity of cytotoxic payloads (e.g., auristatins, maytansinoids), preventing aggregation. Conjugates incorporating Tr-PEG6 exhibit 15-20% longer serum half-lives than shorter PEG variants (n≤4) due to reduced macrophage clearance. The extended circulation enables greater tumor accumulation via the enhanced permeability and retention (EPR) effect [1] [4].

  • Reduced Immunogenicity Risk: While anti-PEG antibodies affect ~30-45% of populations (increasing 360-fold from 1984-2016), monodisperse derivatives like Tr-PEG6 show lower immunogenic responses than polydisperse counterparts. Their uniform structure avoids heterogeneous epitopes that stimulate immune recognition. This mitigates accelerated blood clearance (ABC phenomenon) and hypersensitivity reactions observed in PEGylated nanoparticles and therapeutics [8].

Table 3: Performance Comparison of Tr-PEG6 vs. Other PEG Linkers in Bioconjugates

Linker TypeWater Solubility (mg/mL)ADC Serum Half-Life (h)PROTAC Degradation Efficiency
Tr-PEG412.3 ± 1.272 ± 4Not Reported
Tr-PEG618.7 ± 1.596 ± 6~40% Improvement
Tr-PEG822.1 ± 1.8120 ± 8Reduced vs. PEG6

Applications extend beyond traditional bioconjugates:

  • Extracellular Vesicle (EV) Purification: Tr-PEG6 analogues (free PEG solutions) enrich EVs with RNA yields of 183 ng/μL, outperforming commercial kits (137 ng/μL) [1]
  • Liposomal Steric Stabilization: Though not directly studied, the chemistry informs PEG-lipid designs where hydrated layers reduce protein adsorption by >80%, extending circulation 5-fold [7]
  • Solubility Enhancement: Small-molecule PEGylation using discrete linkers increases aqueous solubility 10-1000x while modifying biodistribution, as demonstrated in PEG-diphenhydramine conjugates [5]

The future trajectory involves multifunctional Tr-PEG6 derivatives with click-chemistry handles (azide, DBCO, maleimide) for modular bioconjugation and branched architectures to further enhance hydration without increasing viscosity [5] [8].

Properties

CAS Number

141282-24-8

Product Name

Tr-PEG6

IUPAC Name

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C29H36O6

Molecular Weight

480.6

InChI

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2

InChI Key

SCTIZOCQZVDVRN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Tr-PEG6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.